molecular formula C21H20N4O3 B2424139 N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021074-67-8

N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2424139
M. Wt: 376.416
InChI Key: WJZYENQLPZPSIQ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains several functional groups and rings including a cyclopentyl group, a furan ring, an oxadiazole ring, an indole ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the indole ring could be synthesized using the Fischer indole synthesis, a well-known method for creating indole rings . The oxadiazole ring could be formed through a cyclization reaction . The exact synthesis would depend on the desired route and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and oxadiazole rings are aromatic, contributing to the compound’s stability . The furan ring introduces an element of heterocyclic chemistry, which could have interesting effects on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar, affecting its solubility in different solvents .

Scientific Research Applications

Carcinogenic Properties

Research has shown that certain nitrofurans with heterocyclic substituents, similar to the compound , have carcinogenic properties. A study found that various nitrofurans induced different types of tumors in Sprague-Dawley rats (Cohen et al., 1975).

Antimicrobial Activity

Naphtho-furan derivatives, which are structurally related to the specified compound, have been shown to exhibit antimicrobial activity. Novel derivatives were synthesized and found to have significant antibacterial and antifungal properties (Nagarsha et al., 2023).

Anticancer Activity as EGFR and COX-2 Inhibitors

Indole-based 1,3,4-oxadiazoles have been investigated for their potential as anticancer agents targeting EGFR and COX-2 enzymes. These compounds showed significant cytotoxic effects against various human cancer cell lines (Sever et al., 2020).

Anti-Proliferative and Anti-Inflammatory Agents

A series of 1,3,4-oxadiazoles, similar in structure to the compound of interest, demonstrated both anti-proliferative and anti-inflammatory properties. These compounds were found effective against the proliferation of human cancer cell lines and inflammation in rat paw edema (Rapolu et al., 2013).

Potential as Cannabinoid Receptor Type 2 Ligands

Certain indol-3-yl-oxoacetamides, closely related to the compound , have shown promise as potent and selective ligands for the CB2 receptor, which could have therapeutic implications (Moldovan et al., 2017).

Enzyme Inhibition and Antibacterial Activity

Another series of N-substituted acetamides exhibited enzyme inhibition properties and demonstrated strong antibacterial activity. This suggests potential therapeutic applications for similar compounds (Rubab et al., 2015).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-cyclopentyl-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-19(22-14-6-1-2-7-14)13-25-12-16(15-8-3-4-9-17(15)25)20-23-24-21(28-20)18-10-5-11-27-18/h3-5,8-12,14H,1-2,6-7,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZYENQLPZPSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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